REACTION_SMILES
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[C:22].[CH3:1][O:2][C:3]([CH:4]([C:5](=[O:6])[O:17][CH3:18])[c:9]1[c:10]([N+:16]([O-:7])=[O:8])[cH:11][cH:12][c:13]([F:15])[cH:14]1)=[O:19].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[H:20][H:21].[Pd:23].[Pd:24]>>[CH3:1][O:2][C:3]([CH:4]1[C:5](=[O:6])[NH:16][c:10]2[c:9]1[cH:14][c:13]([F:15])[cH:12][cH:11]2)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C(=O)OC)c1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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COC(=O)C1C(=O)Nc2ccc(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |